molecular formula C9H15Cl2N3O B2872072 2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride CAS No. 2243512-83-4

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride

Cat. No.: B2872072
CAS No.: 2243512-83-4
M. Wt: 252.14
InChI Key: ANLCWIFIYIHDRW-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is a compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable target for further research and development in medicinal chemistry .

Biological Activity

2-Piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a piperidine ring fused with a pyrimidine moiety, which is common in many biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following chemical structure:

PropertyValue
Molecular FormulaC9H13N3O·2ClH
Molecular Weight232.13 g/mol
CAS Number2243512-83-4

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit various enzymes involved in disease pathways, making it a candidate for drug development targeting specific conditions such as cancer or inflammation .

Receptor Binding

The compound has shown promise in receptor binding studies, particularly with targets related to neurotransmission and cellular signaling pathways. Its structural characteristics allow it to interact effectively with various receptors, which may lead to therapeutic effects in neurological disorders .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

In vitro assays have indicated that this compound possesses antioxidant activities. It was assessed using the DPPH radical scavenging method, showing considerable ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity. The compound exhibited potent effects against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anticancer Potential

In another investigation, this compound was tested for its anticancer properties against several cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
Piperine AntioxidantNaturally occurring piperidine derivative
Evodiamine AntiproliferativeContains unique alkaloid structure
Matrine Anti-inflammatoryKnown for various biological activities
This compound Antimicrobial, AntioxidantUnique piperidine-pyrimidine combination

Properties

IUPAC Name

2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCWIFIYIHDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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